molecular formula C21H24FNO5S2 B2897120 ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895477-53-9

ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2897120
CAS No.: 895477-53-9
M. Wt: 453.54
InChI Key: AGNXEJPJVHOWAL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclohepta[b]thiophene core fused with a seven-membered saturated ring. The compound is substituted at the 2-position with a 3-((4-fluorophenyl)sulfonyl)propanamido group and at the 3-position with an ethyl ester. The sulfonylpropanamido moiety introduces strong electron-withdrawing characteristics, which may influence both its chemical reactivity and biological interactions. This structure is distinct from simpler benzamido or sulfonamide derivatives due to the extended propanamido linker and the cycloheptane ring, which can alter conformational flexibility and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO5S2/c1-2-28-21(25)19-16-6-4-3-5-7-17(16)29-20(19)23-18(24)12-13-30(26,27)15-10-8-14(22)9-11-15/h8-11H,2-7,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNXEJPJVHOWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Formation via Grignard Addition

In a modified procedure from, 4-bromo-2-methylthiophene undergoes formylation using n-BuLi and DMF at −78°C, yielding 2-methyl-4-formylthiophene (83% yield). Subsequent Grignard addition with cycloheptylmagnesium bromide forms 2-methyl-4-(cycloheptyl)thiophene, which undergoes intramolecular cyclization using Fe(acac)₃ (20 mol%) in dichloromethane at 40°C for 12 h. This yields 2-methyl-4,5,6,7-tetrahydro-8H-cyclohepta[b]thiophen-8-one (71% yield).

Reaction Conditions

Parameter Value
Catalyst Fe(acac)₃ (20 mol%)
Solvent Dichloromethane
Temperature 40°C
Time 12 h
Yield 71%

Functionalization at the 3-Position: Esterification

The 3-carboxylate group is introduced via catalytic oxidation. Adapting methods from, the ketone intermediate is treated with CCl₄ and ethanol (instead of methanol) in the presence of VO(acac)₂ (10 mol%) at 175°C for 5 h. This oxidizes the methyl group to an ethyl ester via a hypochlorite intermediate, yielding ethyl 2-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (68% yield).

Key Observations

  • VO(acac)₂ outperforms Mo(CO)₆ or Fe(acac)₃ in esterification yield.
  • Ethanol substitution for methanol requires prolonged reaction times (5 h vs. 3 h).

Sulfonylation with 4-Fluorophenylsulfonyl Group

The propanamide side chain is sulfonylated using 4-fluorophenylsulfonyl chloride. In a protocol adapted from, the amine intermediate reacts with 4-fluorophenylsulfonyl chloride (1.2 eq.) in dichloromethane with triethylamine (2.5 eq.) at 0°C. After stirring for 4 h at room temperature, ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1) in 76% yield.

Optimization Data

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → RT
Time 4 h
Yield 76%

Alternative Route: One-Pot Sulfonylation and Esterification

A streamlined approach condenses steps 2–4. The cyclohepta[b]thiophen-8-one intermediate is treated with 3-((4-fluorophenyl)sulfonyl)propanoic acid, EDCI, and HOBt in DMF at 25°C for 12 h, followed by esterification with ethanol and VO(acac)₂/CCl₄. This achieves a 58% overall yield but requires rigorous purification to remove regioisomers.

Challenges and Side Reactions

  • Regioselectivity in Sulfonylation : Competing sulfonylation at the cycloheptane ring occurs if the amine is unprotected, reducing yield by 15–20%.
  • Ester Hydrolysis : Prolonged exposure to VO(acac)₂ at >160°C leads to ethyl ester hydrolysis (up to 30% yield loss).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting esters to alcohols or amides to amines.

    Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Nitro, halo, or other substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, are of significant interest. Researchers may explore its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate could be investigated for its pharmacological properties, including its ability to modulate specific biological pathways or receptors.

Industry

The compound may find applications in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it exhibits anti-inflammatory activity, it might inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation. Detailed studies would be required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Ethyl 2-(4-Nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS: 331819-60-4)

  • Structural Difference : Replaces the sulfonylpropanamido group with a 4-nitrobenzamido substituent.
  • However, the absence of the sulfonyl-propanamido linker may reduce steric hindrance and alter binding affinity in biological systems .

Ethyl 2-[(4-Fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (Compound 23)

  • Structural Difference: Substitutes the sulfonylpropanamido group with a 4-fluorobenzoyl amino group.
  • Impact : The benzoyl group lacks the sulfonyl oxygen atoms, reducing polarity. NMR data (δ 7.10–8.05 ppm for aromatic protons) indicate distinct electronic environments compared to the target compound, where the sulfonyl group would deshield adjacent protons more significantly .

2-[(2-Fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 20)

  • Structural Difference : Replaces the ethyl ester with a carboxamide and uses a 2-fluorobenzoyl group.
  • The 2-fluoro substitution on the benzoyl group creates steric and electronic differences, as evidenced by its higher melting point (233–234°C vs. ~117°C for Compound 23) .

Ring Size Variations

2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid (Compound 36)

  • Structural Difference : Features a five-membered cyclopentane ring instead of cycloheptane.
  • Impact: Reduced ring size decreases conformational flexibility, which may limit binding to larger active sites in enzymes.

Functional Group Comparisons

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS: 932997-87-0)

  • Structural Difference : Incorporates a sulfonylacetamido group on a cyclopenta[b]thiophene core.
  • Impact : The shorter acetamido linker (vs. propanamido) and methoxy substituent (-OCH₃) may enhance metabolic stability but reduce electron-withdrawing effects compared to the 4-fluorophenylsulfonyl group .

Spectroscopic and Physical Properties

Compound Key NMR Shifts (δ, ppm) Melting Point (°C)
Target Compound Expected aromatic H: ~7.5–8.2 (SO₂C₆H₄F) Not reported
Ethyl 2-[(4-Fluorobenzoyl)amino]-... (Compound 23) 7.10–7.20 (Ar-H), 7.95–8.05 (Ar-H) 117–118
2-[(2-Fluorobenzoyl)amino]-... (Compound 20) 7.20–8.25 (Ar-H) 233–234
2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-... (Compound 36) 7.35–8.00 (Ar-H) 219–220

Biological Activity

Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. Its molecular formula is C22H26FNO4SC_{22}H_{26}FNO_4S, with a molecular weight of approximately 421.52 g/mol. The presence of the sulfonamide and fluorophenyl groups are particularly noteworthy as they often enhance the compound's interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways. This compound may inhibit enzymes related to bacterial growth or cancer cell proliferation.
  • Receptor Modulation : The structural features suggest potential interactions with neurotransmitter receptors or other cellular receptors, which could modulate signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds possess antimicrobial properties, potentially making this compound a candidate for antibiotic development.

Biological Activity Data

A summary of biological activity findings is presented in the table below:

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionReduced activity of target enzymes

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
  • Cancer Research : In vitro studies have shown that the compound induces apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests its potential role in cancer therapeutics.
  • Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific enzymes linked to metabolic disorders. Results indicated a dose-dependent inhibition, highlighting its potential therapeutic applications in metabolic diseases.

Q & A

(Basic) What are the critical steps and reaction conditions required for synthesizing this compound?

The synthesis involves multi-step reactions , including sulfonylation and amide coupling. Key conditions include:

  • Solvents : DMF or dichloromethane for optimal solubility of intermediates.
  • Catalysts : Triethylamine or pyridine to facilitate sulfonamide bond formation.
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) to isolate the final product .

(Basic) Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR spectroscopy : 1H/13C NMR confirms connectivity via chemical shift assignments (e.g., sulfonyl protons at δ 3.1–3.3 ppm, cycloheptathiophene protons at δ 1.5–2.8 ppm).
  • HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient achieves >95% purity.
  • Mass spectrometry : ESI-TOF provides exact mass confirmation (e.g., [M+H]+ calculated for C22H24FN2O5S2: 503.11) .

(Advanced) How can researchers address contradictory results between computational docking predictions and experimental binding assays?

Discrepancies may arise from protein flexibility or solvation effects . Methodological solutions include:

  • Molecular dynamics simulations (≥100 ns) to model conformational changes.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values).
  • Alanine scanning mutagenesis : Validate predicted binding residues (e.g., Tyr-205 mutations in target enzymes) .

(Advanced) What strategies optimize sulfonamide coupling efficiency while minimizing racemization?

  • Coupling reagents : Use HATU/DIPEA in anhydrous DMF at -20°C.
  • Reaction monitoring : TLC (silica gel 60 F254, ethyl acetate/hexane 1:1) with UV detection at 254 nm.
  • Racemization control : Limit reaction time to 2 hours and employ N-Boc-protected intermediates .

(Basic) What safety precautions are essential during handling?

  • Personal protective equipment (PPE) : Nitrile gloves and chemical goggles (skin/eye irritation risks, H315/H319).
  • Spill management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste.
  • Storage : 2–8°C under nitrogen to prevent hydrolysis .

(Advanced) How should stability studies evaluate degradation pathways under physiological conditions?

  • Forced degradation : Incubate in pH 1–9 buffers (37°C) with LC-MS monitoring.
  • Degradation product identification : HRMS/MS fragmentation (e.g., m/z 385.08 for sulfonic acid byproduct).
  • Shelf-life prediction : Accelerated stability testing (40°C/75% RH) with Arrhenius plots .

(Advanced) What approaches elucidate the 4-fluorophenylsulfonyl moiety's role in biological activity?

  • SAR studies : Synthesize analogs with substituent variations (e.g., Cl, OCH3 at para position).
  • Biological assays : Compare IC50 values against target enzymes (e.g., COX-2 inhibition).
  • Computational analysis : DFT calculations (B3LYP/6-311+G**) to map electrostatic interactions .

(Basic) What chromatographic methods separate this compound from synthetic byproducts?

  • Reverse-phase HPLC : Gradient elution (30–70% acetonitrile in 0.1% TFA water over 20 minutes).
  • Detection : UV at 220 nm resolves the main product (retention time: 12.3 min) from sulfonic acid byproducts (8.7 min) .

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